4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-[(dimethylamino)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, including the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[({4-[(diallylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
- 2,4-dichloro-N-[({4-[(dimethylamino)phenyl]amino}carbonothioyl]benzamide
Uniqueness
4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H15Cl2N3O3S2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H15Cl2N3O3S2/c1-21(2)26(23,24)12-6-4-11(5-7-12)19-16(25)20-15(22)13-8-3-10(17)9-14(13)18/h3-9H,1-2H3,(H2,19,20,22,25) |
InChI Key |
OMIKZITUWGZCGR-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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